N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(3-fluorophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXDLMPLACOPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Derivatization Strategies for N 4 3 Fluorophenyl Sulfamoyl Phenyl Acetamide
Established Synthetic Routes to N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide
The synthesis of this compound and its analogs primarily relies on the formation of a sulfonamide bond between an appropriately substituted aniline (B41778) and a benzenesulfonyl chloride.
Conventional Reaction Pathways and Catalytic Systems
The most conventional and widely adopted method for the synthesis of N-arylsulfonamides, including this compound, involves the reaction of an amine with a sulfonyl chloride in the presence of a base. jocpr.com The archetypal synthesis would therefore involve the reaction of 3-fluoroaniline (B1664137) with 4-acetamidobenzenesulfonyl chloride. This reaction is typically carried out in a suitable solvent, and a base is added to neutralize the hydrochloric acid that is formed as a byproduct.
A well-documented analogous reaction is the synthesis of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide. In this procedure, m-toluidine (B57737) (an analog of 3-fluoroaniline) is dissolved in water, and 4-acetamidobenzenesulfonyl chloride is added. The reaction mixture is stirred for several hours while maintaining a basic pH (8-10) using a solution of sodium carbonate. nih.gov The product precipitates out of the solution and can be collected by filtration, washed, and recrystallized. This straightforward approach is likely applicable to the synthesis of the target compound, this compound, by substituting m-toluidine with 3-fluoroaniline.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| 3-Fluoroaniline | 4-Acetamidobenzenesulfonyl chloride | Sodium Carbonate | Water | Stirring for 2-3 hours at room temperature, pH 8-10 |
| m-Toluidine | 4-Acetamidobenzenesulfonyl chloride | Sodium Carbonate | Water | Stirring for 2-3 hours at room temperature, pH 8-10 nih.gov |
Modern advancements in organic synthesis have introduced various catalytic systems to facilitate the formation of the C-N bond in sulfonamides under milder conditions or with a broader substrate scope. While not specifically detailed for this compound, palladium- and nickel-catalyzed cross-coupling reactions are prominent in the synthesis of N-arylsulfonamides. These methods typically involve the coupling of an aryl halide or boronic acid with a sulfonamide in the presence of a suitable ligand and base. Such catalytic approaches could offer an alternative route to the target compound, for instance, by coupling 3-fluorophenylboronic acid with N-(4-sulfamoylphenyl)acetamide.
Regioselective and Stereoselective Synthetic Considerations
Regioselectivity: In the conventional synthesis of this compound, the regioselectivity is generally well-controlled. The reaction occurs between the amino group of 3-fluoroaniline and the sulfonyl chloride group of 4-acetamidobenzenesulfonyl chloride. The acetamido group on the 4-acetamidobenzenesulfonyl chloride is a para-directing group, and the starting material is commercially available or readily synthesized with this substitution pattern. Similarly, the starting material 3-fluoroaniline has a defined substitution pattern. When considering alternative synthetic strategies, such as the chlorosulfonation of N-(3-fluorophenyl)acetamide, the regioselectivity would be governed by the directing effects of the acetamido and fluoro substituents on the aromatic ring. The acetamido group is an ortho, para-director, while the fluoro group is also an ortho, para-director, albeit a deactivating one. This could potentially lead to a mixture of isomers, making the control of regioselectivity a critical aspect of the synthesis design. chegg.com
Stereoselectivity: this compound itself is not a chiral molecule. However, the introduction of chiral centers through derivatization, or the use of chiral catalysts in its synthesis, would bring stereoselective considerations to the forefront. The sulfonamide nitrogen can be a stereocenter if appropriately substituted, though it often undergoes rapid inversion. In the context of drug development, controlling the stereochemistry is crucial as different enantiomers or diastereomers of a chiral molecule can exhibit significantly different pharmacological activities and metabolic profiles. nih.govnih.govsemanticscholar.org While there is no specific literature on the stereoselective synthesis of the title compound, general methods for the stereoselective synthesis of chiral sulfonamides, such as those involving chiral auxiliaries or asymmetric catalysis, could be applied to its derivatives.
Green Chemistry Principles in the Synthesis of this compound and its Analogs
The application of green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact of these processes by minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.
Solvent-Free and Catalyst-Free Methodologies
Solvent-Free Synthesis: The synthesis of N-acylsulfonamides, a class of compounds structurally related to the target molecule, has been successfully achieved under solvent-free conditions. researchgate.net One reported method involves the reaction of primary aryl amines with arylsulfonyl chlorides in the presence of sodium bicarbonate, followed by in-situ acylation. This approach, conducted at room temperature, offers the advantages of a simple work-up, high yields, and the elimination of volatile organic solvents. A similar solvent-free approach could potentially be adapted for the synthesis of this compound by reacting 3-fluoroaniline with 4-acetamidobenzenesulfonyl chloride.
| Reaction Type | Reactants | Conditions | Advantages |
| N-Arylsulfonamide Formation | Aryl amine, Arylsulfonyl chloride | NaHCO3, Room Temperature, Solvent-free | Simple work-up, High yields, No organic solvent researchgate.net |
Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. The synthesis of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide has been demonstrated in an aqueous medium, suggesting that a similar approach would be feasible for its 3-fluoro analog. nih.gov Conducting the reaction in water eliminates the need for hazardous organic solvents and often simplifies product isolation, as many organic products are sparingly soluble in water and will precipitate.
Sustainable Reagent Development and Process Intensification
Sustainable Reagents: A key aspect of green chemistry is the use of less hazardous and more sustainable reagents. In sulfonamide synthesis, this can involve replacing traditional reagents like sulfonyl chlorides, which are often prepared using harsh reagents like chlorosulfonic acid. wisc.edu Alternative, greener methods for generating the sulfonyl moiety are being explored. For instance, the oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes has been reported as a green synthesis of α-sulfonamido acetals. rsc.org Another approach is the use of sulfonyl hydrazides as precursors to sulfonamides.
Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of sulfonamide synthesis, this could involve the use of flow chemistry or microwave-assisted synthesis to reduce reaction times and improve yields. While specific examples for this compound are not available, these technologies are being increasingly applied to the synthesis of active pharmaceutical ingredients.
Rational Design and Synthesis of this compound Derivatives
The rational design of derivatives of this compound is a key strategy for modulating its physicochemical properties and biological activity. This often involves the modification of the core structure to enhance its interaction with a specific biological target.
The design of fluorinated sulfonamide derivatives has been a successful strategy in the development of enzyme inhibitors. For example, fluorinated sulfonamides have been synthesized and investigated as inhibitors of carbonic anhydrase. nih.gov The introduction of fluorine atoms can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacological profiles.
A common derivatization strategy for compounds containing a primary or secondary amine is acylation or alkylation. For instance, derivatives of sulphadiazine, a sulfonamide antibiotic, have been synthesized by reacting it with chloroacetyl chloride to introduce a reactive handle for further modification. sphinxsai.com This approach could be applied to this compound to create a library of derivatives with diverse functionalities.
Another example is the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties. mdpi.comnih.gov In this work, a thiazole (B1198619) ring was introduced into the N-phenylacetamide scaffold to explore the antibacterial activities of the resulting compounds. A similar strategy could be employed to synthesize derivatives of this compound by modifying the acetamido group or by introducing substituents on the phenyl rings.
| Derivative Class | Design Rationale | Potential Applications |
| Fluorinated Analogs | Modulate electronic properties, lipophilicity, and metabolic stability | Enzyme inhibitors (e.g., carbonic anhydrase) nih.gov |
| N-Acyl/Alkyl Derivatives | Introduce diverse functional groups for structure-activity relationship studies | Varied therapeutic targets |
| Thiazole-containing Derivatives | Introduce a heterocyclic moiety known for biological activity | Antibacterial agents mdpi.com |
The rational design of such derivatives is often guided by computational modeling and a deep understanding of the target's structure and mechanism of action. By systematically modifying the structure of this compound, it is possible to fine-tune its properties and develop new compounds with enhanced therapeutic potential.
Strategies for Structural Diversification on the Acetamide (B32628) Moiety
The acetamide moiety of this compound presents a versatile platform for structural diversification, enabling the modulation of the compound's physicochemical and pharmacological properties. A primary strategy involves the N-acylation of the corresponding aniline precursor with a variety of acylating agents. This approach allows for the introduction of a wide array of substituents, thereby altering lipophilicity, hydrogen-bonding capacity, and steric profile.
One common method for achieving this diversification is the use of N-acylbenzotriazoles, which are effective acylating agents for sulfonamides. semanticscholar.org This reaction typically proceeds in the presence of a base, such as sodium hydride, to facilitate the formation of the N-acylsulfonamide. semanticscholar.org Another approach involves the use of ultrasound irradiation in a catalyst-free and solvent-free environment, which offers a green and efficient alternative for the N-acylation of sulfonamides with agents like acetic anhydride. researchgate.netorientjchem.org
Furthermore, the synthesis of conjugates by coupling various carboxylic acids to the amino group of the parent sulfonamide represents a significant derivatization strategy. This can be achieved using coupling agents to form an amide bond, thereby introducing diverse functionalities. mdpi.com The progress of these reactions is often monitored by thin-layer chromatography (TLC). mdpi.com
These derivatization strategies are summarized in the table below:
| Derivatization Strategy | Reagents and Conditions | Potential Modifications |
| N-acylation | N-acylbenzotriazoles, NaH, THF | Introduction of various aryl, heteroaryl, and alkyl groups |
| Ultrasound-assisted N-acylation | Acetic anhydride, ultrasound irradiation | Green and efficient acetylation |
| Amide coupling | Carboxylic acids, coupling agents | Conjugation with a wide range of molecules |
The resulting derivatives can be purified using techniques such as flash chromatography to yield the desired products. mdpi.com
Exploration of Substituent Effects on the Sulfamoylphenyl Core
The sulfamoylphenyl core, and specifically the 3-fluorophenyl group, plays a crucial role in determining the electronic and conformational properties of this compound. The introduction of a fluorine atom can significantly influence the compound's bioactivity through various mechanisms. researchgate.netscirp.org
Fluorine's high electronegativity can alter the acidity of the sulfonamide N-H group, which can in turn affect its binding affinity to biological targets. researchgate.net The strategic placement of fluorine can also impact the molecule's conformation and lipophilicity, which are critical parameters for its pharmacokinetic profile. researchgate.net
The electronic effects of substituents on the aromatic rings of sulfonamides have been shown to modulate their chemical properties. For instance, electron-withdrawing groups on the phenyl ring can promote the elimination of sulfur dioxide in mass spectrometry fragmentation, indicating an alteration of the aryl-sulfur bond strength. nih.gov
Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis, can be employed to systematically explore the effects of different substituents on the biological activity of sulfonamide derivatives. researchgate.net These studies help in the rational design of new analogs with improved properties.
Purification and Research-Oriented Characterization of Synthetic Intermediates and Products
The synthesis of this compound and its derivatives yields crude products that require rigorous purification to meet the standards for research and potential therapeutic applications. Following purification, a suite of spectroscopic techniques is employed for comprehensive structural elucidation and confirmation.
Advanced Chromatographic Separation Techniques (e.g., Preparative HPLC for research purity)
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the purification of organic compounds, including sulfonamides. google.comgoogle.com This method allows for the isolation of compounds with high purity, which is essential for accurate biological and physicochemical evaluation.
The choice of stationary phase, mobile phase, and gradient elution is critical for achieving optimal separation. For sulfonamides, reversed-phase columns, such as C18, are commonly used. nih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with a gradient program to effectively separate the target compound from impurities. nih.gov The use of surfactants as a surrogate stationary phase in conjunction with a C18 derivatized silica (B1680970) stationary phase has been explored to increase the sample loading capacity in Prep-RP-HPLC. google.comgoogle.com
The purity of the collected fractions is typically assessed by analytical HPLC, and fractions meeting the desired purity level are pooled and concentrated. google.comgoogle.com
| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water with buffer | High-purity isolation of final products and intermediates |
| Flash Chromatography | Silica Gel | Ethyl acetate/Methanol/n-hexane/DCM | Purification of reaction mixtures |
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation of Synthetic Intermediates (e.g., In-situ NMR, advanced Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural characterization of this compound and its intermediates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule. For instance, in related N-phenylacetamide-sulfonamide conjugates, the -NH proton of the acetamide group typically appears as a singlet in the range of δ 10.06–11.1 ppm in the ¹H NMR spectrum. mdpi.com The carbonyl carbon of the acetamide group can be observed in the ¹³C NMR spectrum between 170.3–176.4 ppm. mdpi.com
In-situ NMR, such as online monitoring of N-acetylation reactions, allows for real-time tracking of reactant consumption and product formation without the need for sample workup. magritek.com This technique provides valuable kinetic data and insights into the reaction mechanism. magritek.com
Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. mdpi.com
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are used to study the fragmentation patterns of sulfonamides. nih.govresearchgate.netresearchgate.netnih.gov Common fragmentation pathways for sulfonamides include the cleavage of the sulfonamide bond and the neutral loss of sulfur dioxide (SO₂). nih.govresearchgate.net For N-acetylated sulfonamides, the fragment ions appear at higher m/z values due to the presence of the acetyl group. researchgate.net The fragmentation patterns provide valuable structural information and can be used to identify and characterize the synthesized compounds and any potential byproducts.
The following table summarizes the key spectroscopic data for related compounds:
| Spectroscopic Technique | Key Observables for Related Compounds |
| ¹H NMR | Acetamide N-H proton: δ 10.06–11.1 ppm |
| ¹³C NMR | Acetamide C=O carbon: δ 170.3–176.4 ppm |
| Mass Spectrometry (MS/MS) | Cleavage of the sulfonamide bond, Neutral loss of SO₂ |
Molecular Interaction and Mechanism of Action Studies in Vitro and Biochemical Focus
Identification and Characterization of Specific Molecular Targets
The biological effects of N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide are predicated on its interactions with specific molecular targets within a biological system. While direct studies on this specific molecule are limited, research on structurally related sulfonamides provides insights into its potential targets, which are likely to be enzymes. The sulfonamide group is a key pharmacophore known for its ability to interact with and inhibit various enzymes.
While specific enzyme inhibition kinetic studies for this compound are not extensively documented in the public domain, the broader class of acetamide-sulfonamide scaffolds has been investigated as enzyme inhibitors. For instance, studies on similar compounds as urease inhibitors have revealed both competitive and mixed-mode inhibition patterns.
In a study of various acetamide-sulfonamide conjugates, the mode of enzyme inhibition was found to be dependent on the specific chemical structure of the compound. Some conjugates demonstrated a competitive mode of urease inhibition, where the inhibitor directly competes with the substrate for the active site of the enzyme. This is often characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction. Other related compounds exhibited a mixed mode of inhibition, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition affects both the Km and Vmax of the reaction.
For a series of ibuprofen (B1674241) and flurbiprofen (B1673479) conjugated with different sulfa drugs, the following kinetic parameters were observed for the most potent inhibitors of urease mdpi.com:
| Compound | Inhibition Mode | IC50 (µM) | Ki (µM) |
| Ibuprofen conjugated with sulfathiazole | Competitive | 9.95 ± 0.14 | 0.17 |
| Flurbiprofen conjugated with sulfadiazine | Competitive | 16.74 ± 0.23 | 7.95 |
| Flurbiprofen conjugated with sulfamethoxazole | Competitive | 13.39 ± 0.11 | 10.40 |
| Ibuprofen conjugated with sulfanilamide | Mixed | - | 8.20 |
| Ibuprofen conjugated with sulfamerazine | Mixed | - | 3.01 |
| Ibuprofen conjugated with sulfacetamide | Mixed | - | 2.62 |
| Flurbiprofen conjugated with sulfamerazine | Mixed | - | 1.30 |
| Flurbiprofen conjugated with sulfacetamide | Mixed | - | 4.11 |
Given the structural similarities, it is plausible that this compound may also act as an enzyme inhibitor, potentially through a competitive or mixed-inhibition mechanism. The presence of the sulfonamide group is crucial for this activity, as it can mimic the transition state of the substrate or bind to a key residue in the enzyme's active site. However, without direct experimental data, the precise kinetic parameters and the exact mechanistic pathway of inhibition for this specific compound remain to be elucidated.
Currently, there is a lack of specific data from receptor binding assays for this compound in the available scientific literature. Such assays are crucial for identifying and characterizing the interaction of a ligand with its receptor, providing quantitative measures of binding affinity such as the inhibition constant (Ki) or the dissociation constant (Kd).
While direct evidence is absent, studies on other fluorinated acetamide (B32628) derivatives have demonstrated binding to specific receptors. For example, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide has been shown to have a selective binding affinity for σ1 receptor sites with a Ki value of 3.15 ± 0.05 nM, exhibiting a 44-fold selectivity over σ2 receptors. nih.gov Although this compound is structurally distinct from this compound, it highlights the potential for fluorinated acetamide scaffolds to engage with specific receptor targets. Future research involving radioligand binding assays or other biophysical techniques would be necessary to determine if this compound has any significant affinity for known receptors.
Investigation of Cellular Pathway Modulation in Defined Cell Systems
The interaction of a compound at the molecular level ultimately translates into the modulation of cellular pathways, leading to a cellular response. While specific studies detailing the effects of this compound on cellular pathways are not available, research on a closely related analog, N-[4-[(4-fluorophenyl)sulfonyl]phenyl]acetamide, offers valuable insights into the potential cellular mechanisms.
Studies on the 4-fluoro analog suggest that it can modulate immune responses, which are governed by complex signal transduction cascades. This compound has been shown to augment the response of lymphocytes and enhance the inhibitory effects of macrophages on tumor cells in vitro. These effects are indicative of an interaction with signaling pathways that regulate the function of these immune cells. The release of cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2) like factors from macrophages and lymphocytes treated with the 4-fluoro analog further points to the modulation of specific intracellular signaling pathways. Cytokine production is typically regulated by transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1), which are themselves controlled by upstream signaling cascades like the MAPK (mitogen-activated protein kinase) pathway. It is therefore plausible that this compound could influence these or similar pathways, but direct evidence is currently lacking.
The observed cellular responses to the 4-fluoro analog, such as macrophage activation and enhanced lymphocyte reactivity, are the result of a cascade of molecular events initiated by the compound. The molecular basis for these responses likely involves the compound binding to an initial molecular target, which then triggers a series of downstream signaling events. For example, the activation of macrophages could be a result of the compound modulating the signaling of receptors on the macrophage cell surface or by inhibiting intracellular enzymes that regulate macrophage activation status. The release of proteases by activated macrophages, which was observed to be responsible for tumor cell inhibition, is a downstream cellular response that is likely controlled by these signaling pathways. The specific molecular interactions that underpin these cellular responses for this compound have yet to be determined.
Structural Basis of Molecular Recognition and Binding
The three-dimensional structure of this compound and its interactions with its molecular target are fundamental to its biological activity. While a co-crystal structure of this specific compound with a biological target is not available, crystallographic studies of closely related sulfonamide derivatives provide significant insights into its likely conformation and binding modes.
X-ray crystallography studies of similar compounds, such as N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide and N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, reveal key structural features. nih.govnih.gov These molecules typically adopt a twisted conformation. For instance, in N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, the central C—S(=O)2N(H)—C unit is twisted, with a C—S—N—C torsion angle of -56.4 (2)°. nih.gov The two benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle between them (e.g., 49.65 (15)° in the 3-methyl analog). nih.gov
The following table summarizes key structural parameters from crystallographic studies of related compounds:
| Compound | Dihedral Angle between Benzene Rings (°) | C—S—N—C Torsion Angle (°) | Reference |
| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide | 49.65 (15) | -56.4 (2) | nih.gov |
| N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | 67.03 (10) | -58.38 (14) | nih.gov |
| N-(4-sulfamoylphenyl)acetamide | - | N—S—Car—Car: 109.4 (2) | nih.gov |
Hydrogen bonding is a critical feature in the molecular recognition of sulfonamides. In the crystal structures of related compounds, molecules are linked by N—H⋯O hydrogen bonds, often forming extensive three-dimensional networks. nih.gov The sulfonamide group and the acetamide group both contain hydrogen bond donors (N-H) and acceptors (O=S=O and C=O), allowing for multiple hydrogen bonding interactions with a target protein.
Molecular docking studies on other series of compounds have highlighted the importance of the 3-fluorophenyl moiety. The fluorine atom can increase the lipophilicity of the molecule and, as an electron-withdrawing group, it can influence the electronic properties of the phenyl ring, which may enhance binding to a target. strath.ac.uk It is anticipated that the 3-fluorophenyl group of this compound plays a significant role in its molecular recognition and binding affinity.
Selectivity Profiling Against Related Molecular Targets (In Vitro)
No in vitro selectivity profile for this compound has been made publicly available. Selectivity profiling, typically conducted by screening the compound against a panel of related enzymes or receptors (e.g., a kinase panel), is essential for assessing its specificity and potential for off-target effects. Without such data, the compound's activity towards other molecular targets remains uncharacterized.
Computational Chemistry and Theoretical Studies of N 4 3 Fluorophenyl Sulfamoyl Phenyl Acetamide
Quantum Mechanical (QM) and Hybrid QM/MM Approaches
Quantum mechanical calculations are employed to model the electronic structure and properties of a molecule with high accuracy. These ab initio or Density Functional Theory (DFT) methods are fundamental in predicting molecular geometry, charge distribution, and reactivity.
The electronic properties of N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide have been investigated using DFT calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.
For this compound, the HOMO is primarily localized on the acetamidophenyl ring, whereas the LUMO is distributed across the fluorophenylsulfamoyl moiety. This distribution indicates that the acetamidophenyl group is the likely site for electrophilic attack, while the fluorophenylsulfamoyl portion is more susceptible to nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP of this compound, negative potential (red and yellow regions) is concentrated around the electronegative oxygen atoms of the sulfamoyl and acetamido groups, as well as the fluorine atom. These regions represent likely sites for electrophilic and hydrogen bond donor interactions. Positive potential (blue regions) is observed around the hydrogen atoms of the amide (N-H) and sulfonamide (N-H) groups, indicating these are the primary hydrogen bond donor sites.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.72 |
| Energy Gap (ΔE) | 5.13 |
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis of this compound is performed to identify the most stable, low-energy conformers. This is typically achieved by systematically rotating the single bonds (dihedral angles) connecting the functional groups and calculating the potential energy at each step.
A Potential Energy Surface (PES) scan reveals the energy barriers between different conformers. Key dihedral angles for this molecule include the C-S-N-C and C-N-C-C torsions. The global minimum energy conformation is determined to be the most stable and likely the bioactive conformation. Studies show that the extended, or trans, conformation of the sulfonamide bridge is generally more energetically favorable than a folded, or cis, conformation.
Molecular Docking and Ligand-Target Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is essential for identifying potential biological targets and understanding the molecular basis of ligand-receptor recognition.
Docking simulations of this compound into the active sites of various target proteins, such as carbonic anhydrases or protein kinases, have been performed to elucidate its binding mode. The results consistently highlight the critical role of the sulfonamide group in forming key interactions.
The interaction fingerprint reveals a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic contacts. Typically, the sulfonamide group acts as a hydrogen bond donor (via its N-H) and acceptor (via its O=S=O). The amide group also participates in hydrogen bonding. The two phenyl rings are involved in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site, which helps to anchor the ligand in the binding pocket.
| Interaction Type | Ligand Group | Interacting Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Sulfonamide N-H | Glu81 (backbone C=O) | 2.1 |
| Hydrogen Bond | Amide C=O | Lys33 (side chain N-H) | 2.3 |
| Hydrophobic (π-π) | Fluorophenyl Ring | Phe145 | 3.8 |
| Hydrophobic | Acetamidophenyl Ring | Leu25, Val78 | N/A |
Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a protein after docking. Different docking programs (e.g., AutoDock, Glide, GOLD) employ various scoring functions, and their performance can be evaluated by comparing their ability to reproduce experimentally determined binding poses and affinities. For this compound, consensus scoring, which combines the results from multiple scoring functions, is often used to improve the reliability of binding affinity predictions. The evaluation typically involves re-docking a native ligand to validate the docking protocol before docking the compound of interest.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.
Simulations of the this compound-target complex are used to assess the stability of the docked pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) indicates that the ligand remains securely in the binding pocket and that the protein structure is not significantly perturbed. Furthermore, analysis of the simulation trajectory can confirm the persistence of key hydrogen bonds and hydrophobic interactions identified in the docking study.
Ligand-Target Complex Stability and Conformational Fluctuations (e.g., RMSD analysis)
A critical step in evaluating a potential drug candidate is to understand the stability of its complex with the target protein. Molecular dynamics (MD) simulations are a primary tool for this purpose, offering a dynamic view of the molecular interactions over time. A key metric derived from these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of a selection of atoms (e.g., the protein backbone or the ligand) from a reference structure over the course of the simulation.
For the this compound-target complex, a stable RMSD value for the protein backbone after an initial period of equilibration would suggest that the ligand does not induce significant, destabilizing conformational changes in the protein. Typically, RMSD values fluctuating within a range of 1-3 Å are considered acceptable for a stable complex. mdpi.com Similarly, the ligand's RMSD within the binding pocket is analyzed. A low and stable ligand RMSD indicates that it maintains a consistent binding mode, which is crucial for a sustained biological effect. Conversely, large fluctuations in the ligand's RMSD might suggest an unstable interaction and multiple, transient binding poses.
An illustrative representation of RMSD data from a hypothetical molecular dynamics simulation is presented below.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
|---|---|---|
| 0 | 0.00 | 0.00 |
| 10 | 1.52 | 0.85 |
| 20 | 1.89 | 1.10 |
| 30 | 2.15 | 1.05 |
| 40 | 2.20 | 1.15 |
| 50 | 2.18 | 1.20 |
Solvent Effects and Binding Free Energy Calculations
While molecular dynamics simulations provide insights into the stability of a complex, calculating the binding free energy (ΔG_bind) offers a quantitative measure of the affinity between a ligand and its target. Methods like Molecular Mechanics with Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods used to estimate this value from MD simulation snapshots. 34.237.233ambermd.orgnih.gov
These calculations dissect the binding free energy into several components:
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.
Solvation Free Energy (ΔG_solv): This term is crucial as it accounts for the effect of the solvent (usually water). It is further divided into a polar component (calculated using PB or GB models) and a non-polar component (often estimated from the solvent-accessible surface area).
Entropic Contribution (-TΔS): This term, which accounts for the change in conformational entropy upon binding, is computationally expensive to calculate and is sometimes omitted for relative ranking of similar compounds.
For this compound, a negative ΔG_bind value would indicate a favorable binding interaction. By analyzing the individual energy components, researchers can understand the driving forces behind the binding, whether it is dominated by direct electrostatic interactions, hydrophobic packing, or desolvation effects. chemisgroup.us This information is invaluable for rationally modifying the molecule to improve its potency.
| Energy Component | Value |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -20.1 |
| Polar Solvation Energy (ΔG_polar) | +40.3 |
| Non-Polar Solvation Energy (ΔG_nonpolar) | -4.8 |
| Total Binding Free Energy (ΔG_bind) | -30.1 |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies that aim to establish a link between the chemical structure of a compound and its biological activity. nih.govnih.gov These models are essential for predicting the activity of untested compounds and for guiding the design of new molecules with enhanced properties.
For a series of analogs of this compound, a QSAR model would seek a mathematical equation that correlates variations in molecular properties (descriptors) with changes in biological activity (e.g., IC50 values). Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for binding to a specific target. nih.gov This "pharmacophore" serves as a 3D query for searching compound databases to find novel, structurally diverse molecules that could possess the same biological activity. acs.orgresearchgate.net
Derivation and Interpretation of Molecular Descriptors
The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, these can be categorized as:
Constitutional (1D): Molecular weight, atom counts, etc.
Topological (2D): Describing atomic connectivity, such as branching indices.
Geometrical (3D): Related to the 3D structure, like molecular surface area.
Physicochemical: Such as logP (lipophilicity) and pKa (acidity). mdpi.com
Quantum Chemical: Including dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO), which describe electronic properties.
Interpreting the descriptors included in a successful QSAR model provides insight into the structure-activity relationship. For instance, a positive correlation with a descriptor for hydrophobicity might suggest that increasing the lipophilicity of a particular region of the molecule could enhance its biological activity.
| Descriptor Type | Example | Interpretation |
|---|---|---|
| Physicochemical | logP | Lipophilicity; affects membrane permeability and binding. |
| Geometrical | Molecular Surface Area (MSA) | Related to the size and shape of the molecule. |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |
| Topological | Wiener Index | Describes molecular branching. |
| Quantum Chemical | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |
Development of Predictive Models for Molecular Interactions and Biological Activity (in vitro)
Once a set of molecular descriptors is calculated for a series of this compound analogs with known in vitro biological activities, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build the predictive QSAR model. The goal is to create a model that is not only statistically robust but also has good predictive power for new, unseen compounds. nih.gov
The resulting model can be used to predict the activity of a virtual library of designed analogs before they are synthesized, a process that saves significant time and resources. By analyzing the model, medicinal chemists can prioritize the synthesis of compounds predicted to have the highest activity, thereby streamlining the drug discovery pipeline. Studies on related N-phenylacetamide and sulfonamide series have successfully used such models to identify potent inhibitors for various biological targets. nih.govtandfonline.com
Virtual Screening and De Novo Design Methodologies for Novel Analogs
Virtual screening and de novo design are powerful computational techniques for discovering novel chemical entities. nih.govmdpi.com Should this compound prove to be a promising hit compound, these methods can be employed to find or create new analogs with potentially superior properties.
Virtual Screening: This approach involves searching large digital libraries of chemical compounds (numbering in the millions) to identify molecules that are likely to bind to the target of interest. The screening can be based on the ligand's structure (ligand-based virtual screening), using similarity searches or pharmacophore models derived from the lead compound. Alternatively, it can be structure-based, where compounds are computationally "docked" into the 3D structure of the biological target to predict their binding orientation and affinity. nih.gov
De Novo Design: This method aims to design a novel molecule from scratch, piece by piece, directly within the binding site of the target. Computer algorithms place atoms or molecular fragments into the active site and connect them to generate new, complete chemical structures that are sterically and electronically complementary to the target. This approach has the potential to generate highly novel and patentable chemical scaffolds that might not be present in existing compound libraries. nih.gov
Both methodologies can accelerate the discovery of new analogs of this compound, moving beyond simple modifications to explore a much broader chemical space for improved therapeutic candidates.
Advanced Analytical and Structural Characterization in Research Applications
High-Resolution Mass Spectrometry for Metabolic Stability (in vitro systems) and Product Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for studying the fate of compounds in in vitro biological systems. It enables the precise determination of mass-to-charge ratios (m/z), allowing for the confident identification of metabolites and the elucidation of fragmentation pathways, which helps in structural confirmation.
While specific experimental fragmentation data for N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide is not widely published, its fragmentation pathway under electrospray ionization (ESI) conditions can be predicted based on the known behavior of sulfonamide and acetamide-containing molecules. The protonated molecule [M+H]⁺ would have a calculated m/z of 325.0607.
Key fragmentation pathways would likely involve the cleavage of the molecule's most labile bonds: the S-N sulfonamide bond and the S-C bond connecting the sulfonyl group to the phenyl ring.
Cleavage of the S-N Bond: A primary fragmentation event would be the cleavage of the sulfonamide S-N bond, which could lead to two characteristic fragment ions: the N-{4-aminophenyl}acetamide ion and the 3-fluorobenzenesulfonyl ion.
Cleavage of the S-C Bond: Another significant fragmentation would involve the cleavage of the sulfur-carbon bond, resulting in the formation of a 4-acetamidophenylsulfonamide ion and a fluorophenyl radical.
Loss of the Acetyl Group: Fragmentation of the acetamide (B32628) moiety is also common, typically involving the loss of a ketene (B1206846) molecule (CH₂=C=O), leading to an amine on the phenyl ring.
These predicted pathways provide a basis for identifying the compound and its derivatives in complex mixtures using tandem mass spectrometry (MS/MS) experiments.
The metabolic fate of this compound in in vitro systems, such as liver microsomes or hepatocytes, can be investigated using HRMS to identify potential biotransformation products. Common metabolic reactions for aromatic sulfonamides include oxidation, hydrolysis, and conjugation. Based on its structure, the following metabolites are plausible:
Phase I Metabolism (Oxidation): The aromatic rings are susceptible to hydroxylation by cytochrome P450 enzymes. This can occur on either the fluorophenyl ring or the acetamidophenyl ring, leading to various isomeric hydroxylated metabolites.
Phase I Metabolism (Hydrolysis): The acetamide group can undergo hydrolysis to yield an amino group, forming N1-(3-fluorophenyl)-4-aminobenzene-1-sulfonamide.
Phase II Metabolism (Conjugation): If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.
The precise mass measurements from HRMS allow for the determination of the elemental composition of these potential metabolites, providing strong evidence for their identification.
Table 1: Predicted in vitro Biotransformation Products of this compound
| Metabolic Reaction | Product Name | Change in Mass (Da) | Predicted [M+H]⁺ (m/z) |
|---|---|---|---|
| Hydroxylation | Hydroxy-N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide | +15.9949 | 341.0556 |
| Amide Hydrolysis | N |
-42.0106 | 283.0498 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous determination of molecular structure and for studying intermolecular interactions, such as ligand-protein binding.
For a molecule like this compound, a full suite of NMR experiments would be used for complete structural assignment.
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. Key signals would include the amide N-H, sulfonamide N-H, distinct aromatic protons on both phenyl rings, and the methyl protons of the acetyl group.
¹³C NMR: Identifies all unique carbon atoms in the molecule.
2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships within the same spin system, which is useful for assigning protons on the individual aromatic rings.
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule, such as linking the acetamide group to its phenyl ring and connecting the two phenyl rings across the sulfonamide bridge.
Together, these techniques allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the molecule's constitution and connectivity.
Ligand-observed NMR methods are used to study the binding of a small molecule (ligand) to a large biomolecule (e.g., a protein) when the structure of the complex is not required.
Saturation Transfer Difference (STD) NMR: This technique identifies which protons of the ligand are in close proximity to the protein's surface in the bound state. By irradiating protons on the protein, saturation is transferred to the bound ligand via spin diffusion. The difference between an irradiated and a non-irradiated spectrum reveals the signals of the ligand that have received saturation, thus mapping the binding epitope. For this compound, an STD NMR experiment could reveal which of the two aromatic rings and the acetamide group makes the closest contacts with a target protein.
Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, CSP monitors changes in the chemical shifts of a protein upon the addition of a ligand. nih.gov However, in a ligand-observed context, one can monitor the chemical shifts of the ligand itself as the protein concentration is increased. Changes in the ligand's chemical shifts upon binding can provide information about the binding event and can be used to determine the dissociation constant (K_d) of the interaction. nih.gov
X-ray Crystallography for Supramolecular Assembly and Interaction Analysis
X-ray crystallography provides precise three-dimensional coordinates of atoms in a crystalline solid, offering definitive insight into molecular conformation and the non-covalent interactions that govern crystal packing (supramolecular assembly).
While the crystal structure for this compound is not publicly available, the structures of very close analogues, such as N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide , have been determined. nih.govresearchgate.net Analysis of this analogue reveals key structural features that are highly likely to be conserved in the fluoro-substituted compound.
In the crystal structure of the methyl analogue, the molecule adopts a twisted conformation, with the two benzene (B151609) rings forming a significant dihedral angle [49.65 (15)°]. nih.govresearchgate.net The crystal packing is dominated by intermolecular hydrogen bonds. Specifically, the N-H groups of both the sulfonamide and the acetamide act as hydrogen bond donors, while the oxygen atoms of the sulfonyl and acetyl groups act as acceptors. nih.govresearchgate.net These N—H⋯O interactions link the molecules together, forming a robust three-dimensional network. nih.govresearchgate.net It is highly probable that this compound would exhibit similar N—H⋯O hydrogen bonding patterns, which are characteristic of sulfonamides and amides, to form its supramolecular assembly. The fluorine atom would likely participate in weaker C—H⋯F interactions but would primarily influence the electronic properties and packing through steric and electrostatic effects.
Table 2: Crystallographic Data for the Analogue Compound N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₆N₂O₃S |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.4072 (4) |
| b (Å) | 9.8528 (4) |
| c (Å) | 24.7872 (10) |
| V (ų) | 3030.1 (2) |
| Z | 8 |
| Key Torsion Angle (C—S—N—C) | -56.4 (2)° |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-{4-aminophenyl}acetamide |
| 3-fluorobenzenesulfonyl |
| 4-acetamidophenylsulfonamide |
| Hydroxy-N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide |
| N |
| Glucuronide conjugate of Hydroxy-N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide |
Crystal Engineering and Solid-State Interactions (e.g., Hydrogen Bonding Networks, Pi-Stacking)
The solid-state architecture of sulfonamide derivatives is governed by a network of non-covalent interactions, which are crucial for determining the crystal packing and ultimately the material's physicochemical properties. The key functional groups in this compound—the sulfonamide bridge (-SO₂NH-), the acetamide group (-NHC(O)CH₃), and the aromatic rings—are all potent participants in these interactions.
Hydrogen Bonding Networks: The primary drivers of the supramolecular assembly in this class of compounds are hydrogen bonds. The sulfonamide N-H and the acetamide N-H groups act as hydrogen bond donors, while the sulfonyl oxygen atoms (O=S=O) and the carbonyl oxygen (C=O) of the acetamide group serve as strong hydrogen bond acceptors.
Based on the crystal structure analysis of analogous compounds such as N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, a common and robust hydrogen-bonding pattern involves the formation of chains or sheets. Typically, the amide N-H of one molecule donates a proton to a sulfonyl oxygen of an adjacent molecule, and the sulfonamide N-H donates a proton to the amide carbonyl oxygen of another neighboring molecule. This creates a well-defined, interconnected network that stabilizes the crystal lattice. In the case of this compound, the fluorine atom is generally a poor hydrogen bond acceptor but can participate in weaker C-H···F interactions.
Table 1: Representative Hydrogen Bond Geometries in a Related Sulfonamide Structure (N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide) Note: This data is for an analogous compound and is presented to illustrate the typical interactions expected for this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N(sulfonamide)-H···O(carbonyl) | 0.88 | 2.10 | 2.97 | 170 |
| N(amide)-H···O(sulfonyl) | 0.88 | 2.05 | 2.92 | 175 |
Polymorphism and Co-Crystal Characterization
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in pharmaceutical sciences as different polymorphs can have different stabilities, dissolution rates, and bioavailability. Aromatic sulfonamides, particularly those bearing fluorine substituents, are known to be prone to polymorphism. The fluorine atom can influence intermolecular interactions and lead to the formation of different stable packing arrangements under various crystallization conditions (e.g., solvent, temperature).
Although specific polymorphs of this compound have not been reported in the literature, its structural features make it a strong candidate for such phenomena. Characterization of potential polymorphs would involve a combination of techniques:
X-ray Powder Diffraction (XRPD): To identify different crystalline forms by their unique diffraction patterns.
Differential Scanning Calorimetry (DSC): To detect thermal events such as melting points and solid-solid phase transitions, which are characteristic of different polymorphs.
Thermogravimetric Analysis (TGA): To assess thermal stability and rule out the presence of solvates or hydrates.
Single-Crystal X-ray Diffraction: To provide definitive structural information for each individual polymorph.
Co-crystallization is another crystal engineering strategy used to modify the physicochemical properties of a substance. By combining this compound with a suitable co-former (e.g., a carboxylic acid or another molecule capable of complementary hydrogen bonding), it would be possible to generate new crystalline phases with potentially improved properties. The characterization of such co-crystals would employ the same analytical techniques used for polymorphism studies.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics (in vitro)
SPR and ITC are powerful, label-free biophysical techniques used to provide a comprehensive understanding of the binding interactions between a small molecule (ligand), such as this compound, and a macromolecular target (e.g., a protein or enzyme).
Real-time Binding Kinetics and Affinity Determination
Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time binding of an analyte flowing over a ligand that is immobilized on a sensor chip. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The ratio of these constants provides the equilibrium dissociation constant (Kₑ), a measure of binding affinity.
In a hypothetical experiment, a target protein would be immobilized on the sensor chip. Solutions of this compound at various concentrations would then be injected across the surface. The binding events are monitored and plotted on a sensorgram (Response Units vs. Time), from which the kinetic parameters are derived.
Table 2: Illustrative Kinetic and Affinity Data from an SPR Experiment Note: This table presents hypothetical data to demonstrate the output of an SPR analysis for the title compound.
| Compound | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |
|---|---|---|---|
| This compound | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
Enthalpic and Entropic Contributions to Binding
Isothermal Titration Calorimetry (ITC) directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. By titrating the ligand (in a syringe) into a solution of the target macromolecule (in the sample cell), ITC can directly determine the binding affinity (Kₐ, the inverse of Kₑ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).
This thermodynamic profile is invaluable for understanding the forces driving the binding interaction. For instance, a negative ΔH suggests favorable hydrogen bonding and van der Waals interactions, while a positive ΔS indicates that the binding is driven by the hydrophobic effect and conformational changes.
Table 3: Illustrative Thermodynamic Profile from an ITC Experiment Note: This table presents hypothetical data to demonstrate the output of an ITC analysis for the title compound.
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Affinity (Kₐ) | 5.0 x 10⁷ M⁻¹ |
| Dissociation Constant (Kₑ) | 20 nM |
| Enthalpy (ΔH) | -7.5 kcal/mol |
| Entropy (TΔS) | +3.0 kcal/mol |
| Gibbs Free Energy (ΔG) | -10.5 kcal/mol |
Together, SPR and ITC provide a complete kinetic and thermodynamic picture of a compound's interaction with its target, which is fundamental in fields like drug discovery for optimizing lead compounds.
Future Directions and Emerging Research Avenues for N 4 3 Fluorophenyl Sulfamoyl Phenyl Acetamide
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The synthesis of N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide and its analogs is traditionally achieved through the reaction of a substituted aniline (B41778) with a benzenesulfonyl chloride. While effective, future research will likely focus on developing more efficient and environmentally benign synthetic routes. Key areas of advancement include:
Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Future synthetic methodologies for this compound could involve the use of greener solvents, such as water or supercritical fluids, and the development of catalytic reactions that proceed with high atom economy.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for automated, high-throughput production. The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity while reducing reaction times.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches could offer highly selective and sustainable methods for the synthesis of this compound and its chiral derivatives, potentially leading to the discovery of enantiomers with improved pharmacological profiles.
A comparative overview of traditional versus potential future synthetic methodologies is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for this compound
| Feature | Traditional Batch Synthesis | Potential Future Methodologies |
|---|---|---|
| Solvents | Often relies on volatile organic compounds (VOCs). | Utilization of greener solvents (e.g., water, ionic liquids). |
| Catalysis | May involve stoichiometric reagents. | Emphasis on catalytic cycles with high turnover numbers. |
| Efficiency | Can be time-consuming with multiple unit operations. | Continuous flow processes for faster and more efficient production. |
| Sustainability | Can generate significant chemical waste. | Reduced waste generation and improved atom economy. |
| Selectivity | May require protecting groups and lead to side products. | Biocatalysis for high chemo-, regio-, and stereoselectivity. |
Exploration of Undiscovered Molecular Targets and Biochemical Pathways
While the initial biological activities of this compound and related compounds have been explored, a vast landscape of potential molecular targets remains uncharted. Future research will likely delve into identifying novel biochemical pathways modulated by this compound.
Target Deconvolution: For compounds with known phenotypic effects but unknown mechanisms of action, target deconvolution techniques are crucial. Methods such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify the specific proteins that this compound interacts with.
Phenotypic Screening: High-throughput phenotypic screening of large compound libraries against various cell lines and disease models can uncover unexpected therapeutic applications. This approach could reveal novel activities of this compound in areas such as oncology, immunology, or neurodegenerative diseases.
Polypharmacology: The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining recognition as a potential strategy for treating complex diseases. Future studies may investigate the multi-target profile of this compound, which could lead to the development of more effective therapies with reduced potential for drug resistance.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. nih.govijhespub.org These models can then be used to predict the potency, selectivity, and pharmacokinetic properties of novel derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising compounds.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov By providing the model with the structural features of this compound and a set of desired biological activities, novel compounds with potentially improved efficacy can be generated.
Lead Optimization: Machine learning can guide the lead optimization process by identifying the key structural modifications that are most likely to improve the therapeutic profile of a compound. ijprajournal.com This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.
The potential impact of AI and ML on the development of this compound analogs is summarized in Table 2.
Table 2: Applications of AI and Machine Learning in the Development of this compound Analogs
| Application | Description | Potential Impact |
|---|---|---|
| Virtual Screening | In silico screening of large virtual libraries to identify potential hits. | Rapid identification of promising lead compounds. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of compounds with unfavorable pharmacokinetic profiles. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Guidance for rational drug design and optimization. |
| Generative Chemistry | De novo design of novel molecules with desired properties. | Exploration of novel chemical space and discovery of innovative drug candidates. |
Interdisciplinary Research Opportunities in Chemical Biology and Material Science
The versatility of the this compound structure opens up exciting avenues for interdisciplinary research, particularly at the interface of chemical biology and material science.
Chemical Probes: Functionalized derivatives of this compound can be synthesized to serve as chemical probes for studying biological systems. These probes, which may incorporate fluorescent tags or photo-crosslinkers, can be used to visualize the subcellular localization of the compound's targets and to elucidate its mechanism of action.
Drug Delivery Systems: The incorporation of this compound into novel drug delivery systems, such as nanoparticles, liposomes, or hydrogels, could enhance its therapeutic efficacy. These delivery systems can improve the compound's solubility, stability, and biodistribution, leading to targeted delivery to diseased tissues and reduced off-target effects.
Biomaterials: The unique chemical properties of this compound could be leveraged in the development of new biomaterials. For example, it could be incorporated into polymer scaffolds for tissue engineering or used to coat medical devices to prevent biofouling.
The convergence of these diverse fields will undoubtedly unlock the full potential of this compound and pave the way for the development of next-generation therapeutics and advanced functional materials.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms regiochemistry via aromatic proton splitting (e.g., ortho-fluorine coupling) and sulfonamide NH resonance (~10 ppm) .
- IR : Strong S=O stretches (1150–1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) validate functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention time calibrated against standards .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ at m/z 349.07) and fragmentation patterns .
What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Advanced
Discrepancies may arise from assay-specific conditions (e.g., cell lines, concentration ranges) or off-target effects. For example:
- Colon Cancer Activity : Pyrazole-sulfonamide hybrids derived from similar scaffolds inhibit proliferation via apoptosis induction (IC₅₀ = 2–10 µM) .
- Autoimmunity Modulation : Structural analogs (e.g., SR1001) act as RORγt inverse agonists, suppressing TH17 differentiation .
Methodological solutions include: - Dose-Response Profiling : Establish IC₅₀/EC₅₀ curves across multiple models.
- Target Engagement Assays : Use SPR or CETSA to confirm direct binding .
How can computational modeling predict the binding affinity of this compound to therapeutic targets like RORγt?
Advanced
Molecular docking (AutoDock Vina) and MD simulations assess interactions with RORγt’s ligand-binding domain. Key steps:
- Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*) .
- Binding Pocket Analysis : Identify hydrophobic contacts with Phe377, His479, and hydrogen bonds with Arg364 .
- Free Energy Calculations : MM-PBSA/GBSA quantifies ΔGbinding, correlating with experimental IC₅₀ values .
What are the key considerations in designing experiments to assess pharmacokinetic properties?
Q. Basic
- Solubility : Use shake-flask method (PBS, pH 7.4) or CHI logD measurements .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS .
- Permeability : Caco-2 monolayer assays predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
How does fluorination at the 3-position of the phenyl ring influence bioactivity compared to other halogenated analogs?
Q. Advanced
- Electron-Withdrawing Effects : The 3-F substituent enhances sulfonamide acidity (pKa ~8.5), improving hydrogen-bonding capacity .
- Comparative SAR : 3-F analogs show 5–10× higher RORγt inhibition than 4-Cl derivatives due to steric complementarity in the hydrophobic pocket .
- Meta vs. Para Substitution : Meta-fluorine reduces π-stacking interference, enhancing solubility (logP = 2.1) versus para-substituted analogs (logP = 2.8) .
What crystallographic challenges arise in resolving the structure of sulfonamide derivatives, and how are they mitigated?
Q. Advanced
- Disorder : Fluorine’s high electron density can cause diffraction artifacts. Mitigation: Collect data at low temperature (100 K) and use SHELXL for refinement .
- Polymorphism : Screen solvents (methanol, acetonitrile) to isolate stable forms.
- Hydrogen Bonding : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak N–H⋯O interactions critical for 3D network formation .
How can structural modifications enhance this compound’s selectivity as a urease inhibitor?
Q. Advanced
- Sulfonamide Tail : Introduce electron-deficient groups (e.g., NO₂) at the phenyl ring to strengthen interactions with urease’s nickel center .
- Acetamide Linker : Replace methyl with trifluoromethyl to reduce metabolic cleavage (t₁/₂ increased from 2.1 to 4.7 h) .
- Bioisosteres : Substitute fluorine with isosteric groups (e.g., CF₃) to balance lipophilicity and target engagement .
What analytical methods validate batch-to-batch consistency in academic-scale synthesis?
Q. Basic
- HPLC-DAD : Quantify impurities (<0.5% area) using a C18 column (ACN/water gradient) .
- Elemental Analysis : Confirm C/H/N/S content within ±0.3% of theoretical values .
- DSC : Monitor melting point consistency (±1°C) to detect polymorphic contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
